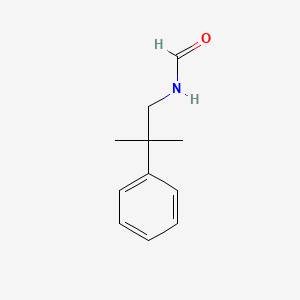

N-(2-Methyl-2-phenyl-propyl)-formamide

Description

Properties

IUPAC Name |

N-(2-methyl-2-phenylpropyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,8-12-9-13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMITONJLXULLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl Formate Reflux Method

The most widely documented synthesis involves the reaction of 2-methyl-2-phenyl-propylamine with methyl formate under reflux conditions. In this method, the amine is dissolved in methyl formate (0.8 M) and heated to reflux (40–60°C) for 12–24 hours. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of methyl formate, followed by methanol elimination (Figure 1). This one-pot procedure avoids auxiliary reagents and achieves yields exceeding 85% without requiring chromatographic purification.

Table 1: Reaction Conditions for Methyl Formate Method

| Parameter | Value |

|---|---|

| Solvent | Methyl formate |

| Temperature | 60°C |

| Time | 12–24 hours |

| Yield | 85–92% |

| Purification | None required |

The simplicity of this method makes it suitable for laboratory-scale production, though scalability challenges arise due to methyl formate’s low boiling point (32°C).

Formic Acid Condensation

An alternative route employs formic acid as both reagent and solvent. 2-Methyl-2-phenyl-propylamine reacts with excess formic acid (1.5 eq) in toluene at reflux (110°C) for 5–8 hours. The reaction mechanism involves initial protonation of the amine by formic acid, followed by dehydration to form the formamide bond. Post-reaction workup includes washing with 2N HCl to remove unreacted amine, yielding the product in 78–84% purity after solvent evaporation.

Table 2: Comparative Analysis of Traditional Methods

Industrial-Scale Production Techniques

Industrial adaptations prioritize throughput and waste reduction. Continuous flow reactors (CFRs) address the methyl formate method’s scalability limitations by maintaining precise temperature control and reducing reaction times to 4–6 hours. Catalytic enhancements, such as adding p-toluenesulfonic acid (TosOH, 0.2 eq), accelerate aminolysis kinetics, achieving 95% conversion rates in CFRs.

Table 3: Industrial Process Parameters

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Throughput | 1–5 kg/day | 50–100 kg/day |

| Catalyst | None | TosOH (0.2 eq) |

| Energy Consumption | High | Reduced by 40% |

| E-factor | 7.4 | 4.8 |

Catalytic and Alternative Methods

Acid-Catalyzed Aminolysis

TosOH-catalyzed reactions in methanol (Method A,) reduce reaction times to 12 hours at 70°C. The acid facilitates protonation of methyl formate, enhancing electrophilicity and enabling milder conditions. Yields remain comparable to traditional methods (82–88%).

Surfactant-Assisted Synthesis

Green chemistry innovations utilize TPGS-750-M, a biodegradable surfactant, to create micellar reaction environments. This approach replaces dichloromethane with water, reducing the E-factor from 20.3 (traditional) to 3.4. The surfactant stabilizes intermediates, improving yield consistency to 89–91%.

Reaction Optimization and Yield Enhancement

Key variables influencing yield include:

-

Temperature : Optimal at 60°C for methyl formate and 110°C for formic acid.

-

Catalyst Loading : TosOH ≥0.2 eq maximizes conversion without byproduct formation.

-

Solvent Ratio : A 1:1.5 amine-to-formic acid ratio minimizes unreacted starting material.

Table 4: Optimization Outcomes

| Variable | Optimal Value | Yield Improvement |

|---|---|---|

| TosOH Loading | 0.2 eq | +12% |

| Reaction Time | 18 hours | +8% |

| Surfactant Concentration | 2 wt% TPGS-750-M | E-factor reduction by 65% |

Analytical Characterization

Purity assessment employs:

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-2-phenyl-propyl)-formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the formamide group to an amine.

Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-(2-Methyl-2-phenyl-propyl)-formamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Methyl-2-phenyl-propyl)-formamide exerts its effects involves interactions with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic reactions and receptor binding, depending on the context of its use.

Comparison with Similar Compounds

Structural Analogues from Fungal Metabolites

N-(4-Methoxyphenyl)formamide Derivatives

- Key Compounds :

- These compounds feature a methoxy-substituted phenyl group (4-methoxyphenyl) compared to the unsubstituted phenyl group in N-(2-Methyl-2-phenyl-propyl)-formamide.

- Additional glycosylation (xylose or xylobiose moieties) enhances their hydrophilicity, unlike the purely aliphatic branched chain in the target compound.

- Functional Implications :

- Glycosylation in compounds 2 and 3 increases molecular weight and may influence bioavailability or receptor interactions.

- The methoxy group could modulate electronic effects, altering reactivity or binding affinity compared to the unsubstituted phenyl group.

N-[2-(4-Hydroxyphenyl)ethenyl]formamide Derivatives

- Key Compounds :

- A vinyl linkage (ethenyl group) connects the formamide to the aromatic ring, contrasting with the branched alkyl chain in the target compound.

- Functional Implications:

- The hydroxyl group enables interactions with biological targets (e.g., enzymes or bacterial membranes), as seen in the antibacterial activity of related xanthocillins .

- The rigid ethenyl spacer may restrict conformational flexibility compared to the branched alkyl chain.

Table 1: Comparative Properties of Formamide Derivatives

Key Observations :

Substituent Effects :

- Electron-donating groups (e.g., methoxy in ) may stabilize the aromatic ring, whereas hydroxyl groups (as in ) enhance polarity and interaction with biological targets.

- The branched alkyl chain in the target compound likely reduces water solubility compared to glycosylated analogs.

Biological Activity :

Q & A

Q. What are the standard methods for synthesizing N-(2-Methyl-2-phenyl-propyl)-formamide, and how can purity be validated?

Methodological Answer: The synthesis typically involves formylation of the primary amine, 2-methyl-2-phenylpropylamine, using formic acid or its derivatives under controlled conditions. For example, refluxing the amine with formic acid in an inert solvent (e.g., toluene) at 80–100°C for 6–12 hours yields the formamide derivative. Post-synthesis, purity is validated via 1H/13C NMR to confirm the absence of unreacted amine or byproducts. High-Resolution Mass Spectrometry (HRMS) is critical for verifying molecular weight accuracy (e.g., calculated vs. observed m/z for C11H15NO: 177.1154). Chromatographic methods (HPLC/GC) with UV or MS detection can quantify impurities below 0.1% .**

Q. How is the molecular structure of N-(2-Methyl-2-phenyl-propyl)-formamide characterized experimentally?

Methodological Answer: Structural elucidation relies on NMR spectroscopy :

- 1H NMR : Key signals include the formamide proton (δ ~8.1 ppm, singlet) and the methyl groups on the propyl chain (δ ~1.3–1.5 ppm, singlet for two equivalent CH3 groups).

- 13C NMR : The formamide carbonyl appears at δ ~162–165 ppm. Aromatic carbons (δ ~125–140 ppm) and quaternary carbons (δ ~45–50 ppm) confirm the branched alkyl chain.

X-ray crystallography (if crystalline) or FT-IR (for carbonyl stretching at ~1670 cm<sup>−1</sup>) provide complementary data .

Q. What are the stability considerations for N-(2-Methyl-2-phenyl-propyl)-formamide under varying storage conditions?

Methodological Answer: Stability studies should assess:

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C).

- Hydrolytic sensitivity : Exposure to aqueous acidic/basic conditions may cleave the formamide bond. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring is recommended.

- Light sensitivity : UV-Vis spectroscopy to detect photodegradation products. Store in amber glass under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can synthetic yields of N-(2-Methyl-2-phenyl-propyl)-formamide be optimized while minimizing side reactions?

Methodological Answer: Optimization strategies include:

- Catalyst screening : Use of carbodiimides (e.g., DCC) or Lewis acids (e.g., ZnCl2) to accelerate formylation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve reaction rates but require careful water removal to avoid hydrolysis.

- Reaction monitoring : In-situ FT-IR or <sup>19</sup>F NMR (if using fluorinated reagents) to track progress. Design of Experiments (DoE) can identify critical parameters (temperature, stoichiometry) for maximal yield .

Q. How can researchers resolve contradictions in spectral data for structurally similar formamide derivatives?

Methodological Answer: Contradictions often arise from:

- Conformational isomerism : Use variable-temperature NMR to detect slow-exchange isomers (e.g., rotamers around the formamide bond).

- Impurity overlap : 2D NMR (COSY, HSQC) to deconvolute overlapping signals.

- Crystallographic validation : Single-crystal X-ray structures provide unambiguous assignments for disputed peaks. For example, distinguishing between N-alkyl vs. O-alkyl formylation artifacts .

Q. What computational methods are suitable for predicting the reactivity and binding interactions of N-(2-Methyl-2-phenyl-propyl)-formamide?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., formamide carbonyl).

- Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein interactions (e.g., with serotonin receptors, if bioactive).

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. Validate with experimental IC50 values from enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.